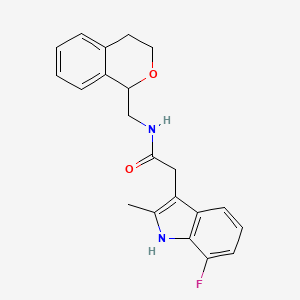
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide" is a complex organic compound, part of a broader category of acetamides that have been extensively studied for their chemical and biological properties.
Synthesis Analysis
- Synthesis of similar compounds often involves indolization under specific conditions, such as the Fischer conditions or the Japp-Klingemann method, followed by various reactions like amidification or condensation with other organic compounds to achieve the desired product (Menciu et al., 1999).
Molecular Structure Analysis
- Detailed structural analysis is performed using spectroscopic techniques like MS, IR, CHN, and NMR. These methods help in establishing the molecular framework and the spatial arrangement of atoms within the compound (Huicheng Wang et al., 2010).
Chemical Reactions and Properties
- Compounds within this category can participate in various chemical reactions, including condensation reactions, and exhibit diverse chemical properties like inhibitory activities in biological assays (Menciu et al., 1999).
Physical Properties Analysis
- Physical properties, such as solubility, melting point, and crystalline structure, are determined using methods like X-ray crystallography and thermal analysis. These properties are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
- The chemical properties, including reactivity with other substances, stability under various conditions, and potential biological activities, are analyzed through experimental and theoretical methods. For instance, studies on related compounds show a range of activities from antioxidant to anti-inflammatory effects (Gopi & Dhanaraju, 2020).
Applications De Recherche Scientifique
Synthesis and Evaluation in Antiallergic Agents
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide, although not directly mentioned, falls within the class of compounds explored for their potential as antiallergic agents. A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was synthesized, aiming to discover novel compounds with antiallergic properties. The synthesis involved indolization under Fischer conditions, followed by various chemical modifications to improve potency. One of the synthesized compounds showed significant antiallergic activity, being 406 times more potent than astemizole in an ovalbumin-induced histamine release assay (Menciu et al., 1999).
Antiplasmodial Properties and Molecular Docking
Another related area of research involves the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties. The compounds were tested against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with some showing required biological activity. The mechanism of action against the plasmodial parasite was theoretically supported by molecular docking studies, indicating the compounds' potential as antimalarial agents (Mphahlele et al., 2017).
Isoprenylcysteine Carboxyl Methyltransferase Inhibition
Further research into amino derivatives of indole, such as N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide, has shown that they can be potent inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in post-translational modification of proteins regulating cell growth. Modifications to the structure of cysmethynil, an Icmt inhibitor, led to analogues with greater antiproliferative activity, suggesting potential applications in cancer treatment (Go et al., 2010).
Antioxidant Properties
A study focused on synthesizing and evaluating N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity. The compounds displayed significant activity in various antioxidant assays, highlighting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-13-17(16-7-4-8-18(22)21(16)24-13)11-20(25)23-12-19-15-6-3-2-5-14(15)9-10-26-19/h2-8,19,24H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBNOZSZQOAENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCC3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)
![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B5595240.png)
![3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5595259.png)
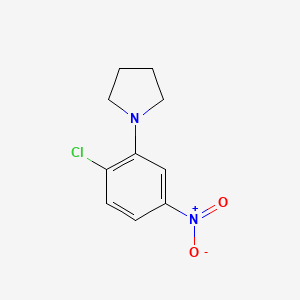
![N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)
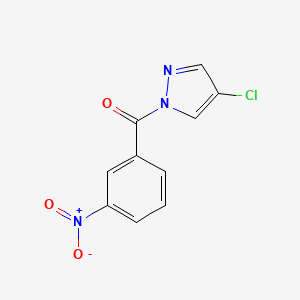
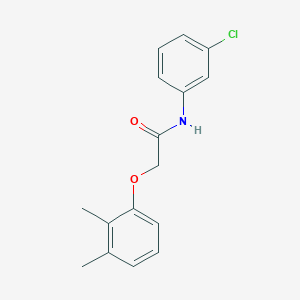
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)
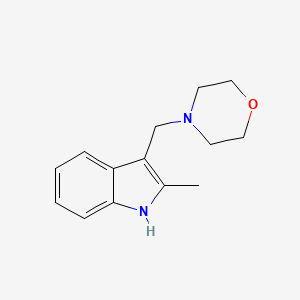
![N,2-dimethyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5595309.png)